6-Methoxy-1,4-diazepane Dihydrochloride: Structural Characterization and Applications in Drug Discovery
6-Methoxy-1,4-diazepane Dihydrochloride: Structural Characterization and Applications in Drug Discovery
As a Senior Application Scientist specializing in library design and scaffold functionalization, I have consistently observed that the selection of the right diamine pharmacophore can make or break a drug discovery program. 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8) is a highly versatile, conformationally restricted 7-membered heterocyclic building block.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural advantages, and field-proven methodologies for incorporating it into active pharmaceutical ingredients (APIs).
Physicochemical Properties & Structural Dynamics
Quantitative Data Summary
To ensure precise stoichiometric calculations during high-throughput synthesis, the fundamental physicochemical properties of the dihydrochloride salt are summarized below.
| Property | Value | Causality / Significance |
| Chemical Name | 6-Methoxy-1,4-diazepane dihydrochloride | Standard IUPAC nomenclature. |
| CAS Number | 2320325-54-8 | Unique registry identifier. |
| Molecular Formula | C₆H₁₄N₂O · 2HCl (C₆H₁₆Cl₂N₂O) | Dictates mass balance in synthesis. |
| Molecular Weight | 203.11 g/mol | Essential for molarity calculations. |
| Physical State | Crystalline solid | Dihydrochloride salt prevents aerial oxidation. |
| Aqueous Solubility | >50 mg/mL | High solubility facilitates biphasic free-basing. |
The Causality of the Dihydrochloride Salt Form
Free 1,4-diazepanes are typically viscous liquids or low-melting solids that rapidly absorb atmospheric carbon dioxide to form carbamates, leading to degradation and inaccurate weighing. By formulating 6-methoxy-1,4-diazepane as a dihydrochloride salt , we lock the secondary amines in a protonated, non-nucleophilic state. This dramatically enhances shelf-life, ensures a free-flowing crystalline powder for automated dispensing, and prevents premature oxidative degradation.
Stereoelectronic Effects and Pseudo-C2v Symmetry
A critical, often overlooked advantage of 6-methoxy-1,4-diazepane is its structural symmetry. The 7-membered ring contains a 3-carbon bridge (C5-C6-C7) between the two nitrogens (N4 and N1). Because the methoxy group sits exactly at the C6 position—the central carbon of this bridge—the two secondary amines are chemically equivalent.
Why this matters: This symmetry dictates that mono-functionalization (e.g., mono-Boc protection) yields a single regioisomer, completely bypassing the complex, low-yield chromatographic separations typically required for asymmetric diazepanes. Furthermore, the electronegative oxygen exerts an inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the adjacent amines, improving the membrane permeability of the final drug candidate.
The Role of 1,4-Diazepanes in Medicinal Chemistry
The 1,4-diazepane (homopiperazine) core is a privileged scaffold in medicinal chemistry[1]. It acts as a basic center, a hydrogen-bond acceptor, and a conformationally flexible linker that can adapt to various enzymatic pockets.
Fig 1. Core therapeutic applications of the 1,4-diazepane pharmacophore in modern drug discovery.
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LFA-1 Antagonists: Diazepane derivatives have been optimized as high-affinity antagonists of the LFA-1/ICAM-1 interaction, crucial for immunosuppression[2].
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Factor Xa Inhibitors: The diazepane moiety is specifically designed to interact with the S4 aryl-binding domain of the fXa active site, yielding potent antithrombotic activity[3].
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Kallikrein 7 (KLK7) Inhibitors: 1,3,6-trisubstituted 1,4-diazepan-7-ones serve as highly selective inhibitors of human KLK7, targeting the prime site region of the enzyme for dermatitis and cancer therapies[4].
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Orexin Receptor Antagonists: Diazepane-linked quinazolinones show excellent brain/plasma ratios and bioavailability for treating neurological disorders[5].
Experimental Workflows: Scaffold Functionalization
To utilize 6-methoxy-1,4-diazepane dihydrochloride in library synthesis, it must first be mono-protected, followed by orthogonal coupling. The following self-validating protocols are engineered for high yield and reproducibility.
Fig 2. Step-by-step workflow for the asymmetric functionalization of the 1,4-diazepane scaffold.
Protocol 1: Statistical Mono-Boc Protection
Objective: Generate a mono-protected scaffold for subsequent asymmetric coupling.
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Free-Basing: Suspend 6-methoxy-1,4-diazepane dihydrochloride (10.0 mmol, 1.0 eq) in a biphasic mixture of dichloromethane (DCM, 50 mL) and 2M aqueous NaOH (20 mL). Stir vigorously for 15 minutes.
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Causality: The dihydrochloride must be neutralized to render the secondary amines nucleophilic. The biphasic system immediately partitions the free base into the organic layer, protecting it from aqueous degradation.
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Phase Transfer & Reaction: Cool the biphasic mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 8.0 mmol, 0.8 eq) in DCM (10 mL) dropwise over 30 minutes.
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Causality: Using sub-stoichiometric Boc₂O (0.8 eq) and low temperatures kinetically favors the formation of the mono-protected product over the di-Boc byproduct.
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Extraction & Validation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Self-Validation Step: Perform TLC (DCM:MeOH:NH₄OH 90:9:1) with ninhydrin stain. The mono-Boc product will appear as a distinct purple spot (Rf ~0.4), validating the suppression of the di-Boc byproduct (Rf ~0.8, UV active but ninhydrin negative).
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Purification: Purify via silica gel chromatography to isolate pure mono-Boc-6-methoxy-1,4-diazepane.
Protocol 2: HATU-Mediated Amide Coupling
Objective: Couple the mono-Boc protected scaffold to a carboxylic acid pharmacophore.
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Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
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Causality: HATU forms a highly reactive HOAt ester. This is strictly required because the secondary amines of the 7-membered diazepane ring are sterically hindered; standard carbodiimides (like EDC) often result in poor yields.
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Coupling: Add mono-Boc-6-methoxy-1,4-diazepane (1.0 eq) to the activated mixture. Stir at room temperature for 4 hours.
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Self-Validation Step: Pull a 10 µL aliquot and perform LC-MS analysis. The presence of the target mass [M+H]⁺ confirms the success of the coupling, validating the reaction before progressing to workup.
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Deprotection: Isolate the intermediate via aqueous workup, then dissolve in DCM and treat with 4M HCl in Dioxane for 2 hours to quantitatively cleave the Boc group, yielding the functionalized hydrochloride salt ready for biological screening.
References
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ScienceDirect. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1". URL: [Link]
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PubMed. "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity". URL: [Link]
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PubMed. "Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors". URL: [Link]
- Google Patents. "Application No. AU 2016295693 B2 (Orexin Receptor Antagonists)".
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